molecular formula C8H9N3O B6232558 2-(4-azidophenyl)ethan-1-ol CAS No. 69258-88-4

2-(4-azidophenyl)ethan-1-ol

Cat. No.: B6232558
CAS No.: 69258-88-4
M. Wt: 163.2
InChI Key:
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Description

2-(4-azidophenyl)ethan-1-ol, also known as azidoethanol, is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-azidophenyl)ethan-1-ol typically involves the reaction of 4-azidobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-azidophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-azidobenzaldehyde or 4-azidobenzoic acid.

    Reduction: Formation of 2-(4-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-azidophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in click chemistry reactions.

    Biology: Employed in the study of protein-ligand interactions and as a photoaffinity label for identifying binding sites on proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-azidophenyl)ethan-1-ol involves its ability to undergo photolysis, releasing nitrogen gas and forming highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent bonds with target molecules. This property makes it useful as a photoaffinity label in biological studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-azidobenzyl alcohol
  • 4-azidophenylacetic acid
  • 4-azidophenylmethanol

Comparison

2-(4-azidophenyl)ethan-1-ol is unique due to its combination of an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-azidophenyl)ethan-1-ol involves the conversion of 4-nitrophenylacetic acid to 4-azidophenylacetic acid, which is then reduced to 2-(4-azidophenyl)ethan-1-ol.", "Starting Materials": [ "4-nitrophenylacetic acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Conversion of 4-nitrophenylacetic acid to 4-azidophenylacetic acid", "a. Dissolve 4-nitrophenylacetic acid in methanol", "b. Add sodium azide to the solution and stir for several hours at room temperature", "c. Filter the solution to remove any solids", "d. Concentrate the filtrate under reduced pressure to obtain 4-azidophenylacetic acid", "Step 2: Reduction of 4-azidophenylacetic acid to 2-(4-azidophenyl)ethan-1-ol", "a. Dissolve 4-azidophenylacetic acid in methanol", "b. Add palladium on carbon and hydrogen gas to the solution and stir under hydrogenation conditions", "c. Filter the solution to remove the catalyst", "d. Add sodium borohydride to the solution and stir for several hours at room temperature", "e. Add acetic acid to the solution to quench the reaction", "f. Add sodium hydroxide to the solution to adjust the pH", "g. Extract the solution with dichloromethane", "h. Dry the organic layer over anhydrous sodium sulfate", "i. Concentrate the solution under reduced pressure to obtain 2-(4-azidophenyl)ethan-1-ol" ] }

CAS No.

69258-88-4

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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